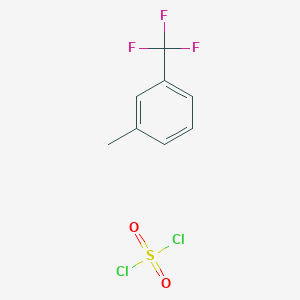
6-Bromo-4-hydroxy-8-methyl-2-propylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-hydroxy-8-methyl-2-propylquinoline is a quinoline derivative with the molecular formula C13H14BrNO and a molecular weight of 280.16 g/mol . This compound is known for its unique structure, which includes a bromine atom at the 6th position, a hydroxyl group at the 4th position, a methyl group at the 8th position, and a propyl group at the 2nd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-8-methyl-2-propylquinoline typically involves the bromination of 4-hydroxy-8-methyl-2-propylquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-hydroxy-8-methyl-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogen-substituted quinoline.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
6-Bromo-4-hydroxy-8-methyl-2-propylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxy-8-methyl-2-propylquinoline involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the bromine and methyl groups, making it less reactive.
8-Methylquinoline: Lacks the hydroxyl and bromine groups, affecting its biological activity.
2-Propylquinoline: Lacks the hydroxyl, bromine, and methyl groups, altering its chemical properties.
Uniqueness
The combination of bromine, hydroxyl, methyl, and propyl groups makes it a versatile compound for various chemical and biological studies .
Properties
CAS No. |
1152999-50-2 |
|---|---|
Molecular Formula |
C13H14BrNO |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
6-bromo-8-methyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14BrNO/c1-3-4-10-7-12(16)11-6-9(14)5-8(2)13(11)15-10/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
FKSVHGVQWKRDBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
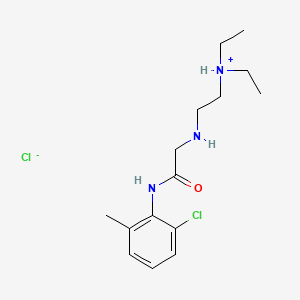
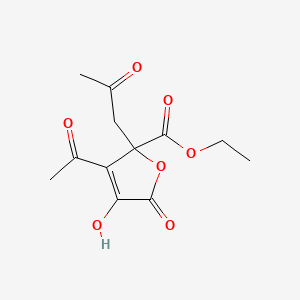
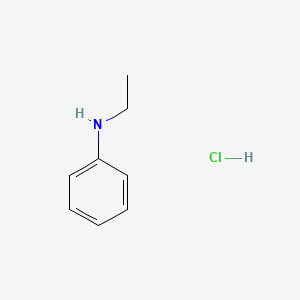
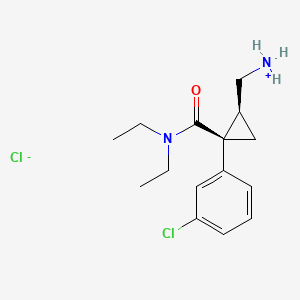
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
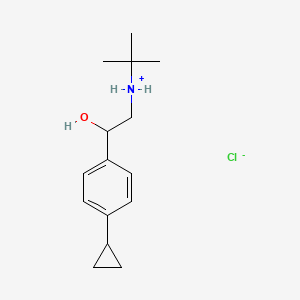
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)
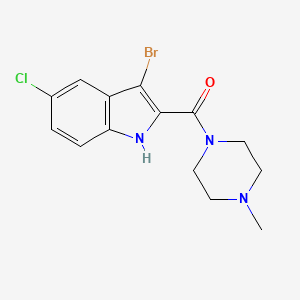
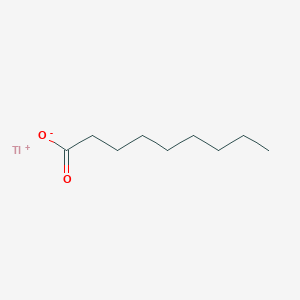
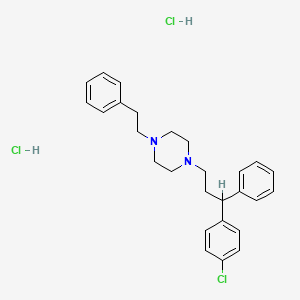
![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
